molecular formula C24H28N4O B4737625 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline

4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline

Cat. No. B4737625
M. Wt: 388.5 g/mol
InChI Key: KIVGFAGJDCETNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline involves the inhibition of 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline, which results in the accumulation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells. This leads to the relaxation of the smooth muscles and increased blood flow to the tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline include the relaxation of smooth muscles, increased blood flow to the tissues, and improved oxygenation of the tissues. It has been found to be effective in the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline in lab experiments include its high potency and selectivity for 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline, which makes it an ideal tool for studying the role of 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline in various physiological processes. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research on 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline. These include the development of new synthetic methods for the preparation of the compound, the investigation of its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new analogs of the compound with improved potency and selectivity for 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline could lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective inhibitor of 4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline, an enzyme that plays a crucial role in the regulation of smooth muscle tone in the vasculature and other tissues.

properties

IUPAC Name

(4-butylpiperazin-1-yl)-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-3-4-11-27-12-14-28(15-13-27)24(29)21-16-22(19-8-6-10-25-17-19)26-23-18(2)7-5-9-20(21)23/h5-10,16-17H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVGFAGJDCETNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butylpiperazin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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